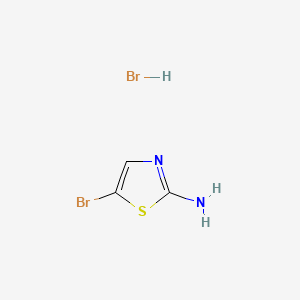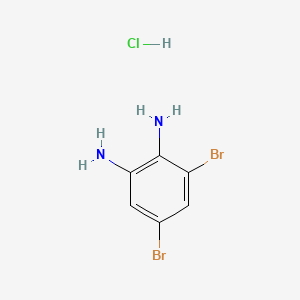![molecular formula C10H9F3N2OS B1273084 [5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol CAS No. 465514-19-6](/img/structure/B1273084.png)
[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol is a useful research compound. Its molecular formula is C10H9F3N2OS and its molecular weight is 262.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Cytotoxicity
- Research has focused on the synthesis of derivatives of this compound, particularly in the context of cytotoxicity. One study developed a series of polysubstituted methanones, starting from isatin and alky(aryl/heteroaryl) ketones, which showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Central Nervous System Depressants
- Derivatives of this compound have been synthesized and evaluated for their potential as central nervous system depressants. These compounds demonstrated potential anticonvulsant properties and low acute toxicity, with some showing promising antipsychotic effects (Butler et al., 1984).
Structural Analysis
- In a structural study, a derivative of this compound was synthesized and characterized. The structure of the title compound was identified by X-ray diffraction, contributing to our understanding of the molecular structure of these kinds of compounds (Cao et al., 2010).
Novel Isomorphous Structures
- Research on isomorphous structures, including derivatives of this compound, has shown that they obey the chlorine-methyl exchange rule. These studies help in understanding the molecular behavior of these compounds and their possible applications in various fields (Swamy et al., 2013).
Synthesis of Pyrazolyl-Pyrimidine Hybrids
- A study reported the regioselective synthesis of pyrazolyl-pyrimidine hybrids involving derivatives of this compound. These hybrids were tested for their inhibition of human acetylcholinesterase and butyrylcholinesterase, indicating potential pharmacological applications (Zanatta et al., 2020).
Charge-Transfer Chemistry
- The compound's derivatives have been investigated for their charge-transfer chemistry. This research is significant in medicinal chemistry, exploring the interaction of these derivatives with various π-acceptors, which is crucial in developing new pharmaceuticals (Adam et al., 2021).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that the trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (homo-lumo), hence enabling a blue shift in the photoluminescent emission .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, which could potentially improve the bioavailability of this compound .
Result of Action
Similar compounds have been found to exhibit significant activity against various diseases and disorders .
生化学分析
Biochemical Properties
[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . The interaction between This compound and MAO-B results in the inhibition of the enzyme’s activity, which can affect neurotransmitter levels in the brain .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as MAO-B, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s unique chemical structure, which allows it to fit into the enzyme’s active site and block its activity . Additionally, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that This compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to its overall effects .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to improve cognitive function and memory in rodents . At higher doses, it can cause toxic effects, such as liver damage and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered levels of various metabolites and affect the overall metabolic balance in cells .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues, such as the liver and brain . This localization is influenced by the compound’s chemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of This compound affects its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus . This targeting is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action . The localization of This compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
[5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophen-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2OS/c1-15-9(10(11,12)13)4-7(14-15)8-3-2-6(5-16)17-8/h2-4,16H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIIPCWLMHMXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381701 |
Source


|
| Record name | {5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophen-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-19-6 |
Source


|
| Record name | {5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophen-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)







![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)


